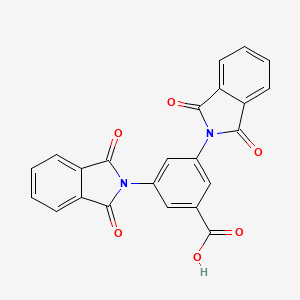

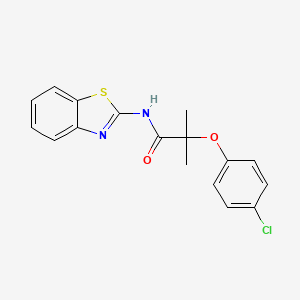

![molecular formula C14H21BrN2O3S B5083988 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl group, the attachment of the bromophenyl group, and the formation of the amide linkage with the butyl and ethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group is likely to be planar due to the conjugation of the benzene ring, while the sulfonyl and amide groups could introduce some degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl, bromophenyl, and amide groups. The bromine atom on the phenyl ring could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group might act as a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar sulfonyl and amide groups might increase its solubility in polar solvents .科学研究应用

Antimicrobial Activity

Compounds containing the 4-bromophenylsulfonyl moiety have been studied for their potential as antimicrobial agents. Research suggests that these compounds can be effective against a range of bacterial and fungal strains. The presence of the 4-bromophenylsulfonyl group in the molecular structure may contribute to the inhibition of microbial growth, offering a pathway for the development of new antimicrobial drugs .

Anticancer Properties

Derivatives of 4-bromophenylsulfonyl have shown promise in anticancer research. Molecular modelling and biological evaluations indicate that these compounds could serve as prospective antiproliferative agents, particularly against breast cancer cell lines. The ability to combat drug resistance in cancerous cells makes these derivatives valuable for further investigation in cancer therapy .

Drug Design and Synthesis

The structural complexity of N2-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide allows for its use in drug design and synthesis. Its components, such as the N-acyl-α-amino acids and 4 H -1,3-oxazol-5-ones, are integral in creating novel drug molecules with specific therapeutic actions. This compound serves as a scaffold for developing drugs with targeted antimicrobial and antibiofilm actions .

Antioxidant Effects

Studies have demonstrated that compounds with the 4-bromophenylsulfonyl fragment exhibit antioxidant activity. This activity is measured through various assays, such as DPPH, ABTS, and ferric reducing power assays. The antioxidant properties are crucial for reducing oxidative stress in cells, which is a factor in many diseases .

Alternative Toxicity Testing

The compound has been used in alternative toxicity testing, such as evaluating its effects on freshwater organisms like Daphnia magna. This type of testing is essential for assessing the environmental impact of new chemical entities and ensuring their safety before widespread use .

In Silico Studies

In silico studies have been performed to predict the potential antimicrobial effect and toxicity of compounds containing the 4-bromophenylsulfonyl group. These computational analyses help in understanding the interaction of the compound with biological targets and can streamline the drug development process by predicting efficacy and safety profiles .

作用机制

Mode of Action

It is known that the compound contains an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These functional groups may interact with biological targets in a specific manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, some sulfonyl compounds are known to participate in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction .

Pharmacokinetics

The lipophilic character of the compound, expressed by the clogp value, suggests it may have good bioavailability and could potentially cross biological membranes effectively .

Result of Action

Preliminary studies suggest that it may have antimicrobial activity, particularly against gram-positive pathogens

安全和危害

未来方向

属性

IUPAC Name |

2-[(4-bromophenyl)sulfonyl-ethylamino]-N-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O3S/c1-3-5-10-16-14(18)11-17(4-2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIWCDGTLCFIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)

![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)

methyl]phosphonate](/img/structure/B5083961.png)

![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)

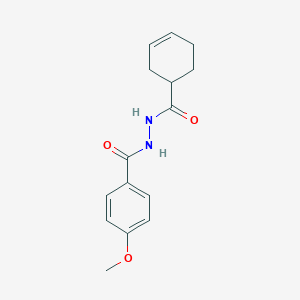

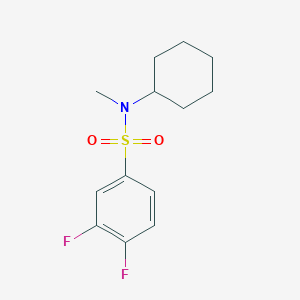

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)

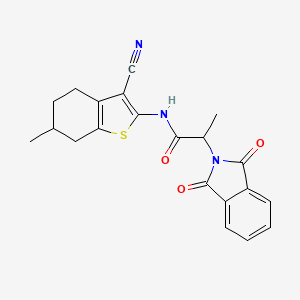

![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)

![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)

![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)